molecular formula C12H8BrN5 B5912188 (Z)-1-(8-bromoquinolin-6-yl)-N-(1,2,4-triazol-4-yl)methanimine

(Z)-1-(8-bromoquinolin-6-yl)-N-(1,2,4-triazol-4-yl)methanimine

Cat. No.: B5912188
M. Wt: 302.13 g/mol
InChI Key: HUYSBPDRAFGGTR-FMQZQXMHSA-N
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Description

(Z)-1-(8-bromoquinolin-6-yl)-N-(1,2,4-triazol-4-yl)methanimine is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The presence of a triazole ring in the structure further enhances its potential for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(8-bromoquinolin-6-yl)-N-(1,2,4-triazol-4-yl)methanimine typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Bromination: The quinoline core is then brominated at the 8-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Formation of the Triazole Ring: The triazole ring can be introduced through a cyclization reaction involving appropriate precursors, such as hydrazine derivatives and aldehydes.

    Condensation Reaction: Finally, the quinoline and triazole moieties are linked through a condensation reaction to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.

    Substitution: The bromine atom at the 8-position of the quinoline ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3), sodium thiolate (NaSR), or sodium alkoxide (NaOR).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions could produce various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1-(8-bromoquinolin-6-yl)-N-(1,2,4-triazol-4-yl)methanimine can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore. Quinoline and triazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. Therefore, this compound could be studied for its biological activity and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structure can be modified to enhance its pharmacokinetic and pharmacodynamic properties, potentially leading to the discovery of novel therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes. Its unique chemical properties may also make it suitable for use in various chemical processes and applications.

Mechanism of Action

The mechanism of action of (Z)-1-(8-bromoquinolin-6-yl)-N-(1,2,4-triazol-4-yl)methanimine would depend on its specific biological target. Generally, quinoline derivatives are known to interact with DNA, enzymes, or receptors, leading to various biological effects. The triazole ring may also contribute to its activity by enhancing binding affinity or selectivity for specific targets.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-1-(8-chloroquinolin-6-yl)-N-(1,2,4-triazol-4-yl)methanimine
  • (Z)-1-(8-fluoroquinolin-6-yl)-N-(1,2,4-triazol-4-yl)methanimine
  • (Z)-1-(8-iodoquinolin-6-yl)-N-(1,2,4-triazol-4-yl)methanimine

Uniqueness

The uniqueness of (Z)-1-(8-bromoquinolin-6-yl)-N-(1,2,4-triazol-4-yl)methanimine lies in the presence of the bromine atom at the 8-position of the quinoline ring. This substitution can significantly influence the compound’s chemical reactivity and biological activity. Compared to other halogenated derivatives, the bromine atom may provide a balance between reactivity and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

(Z)-1-(8-bromoquinolin-6-yl)-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN5/c13-11-5-9(6-17-18-7-15-16-8-18)4-10-2-1-3-14-12(10)11/h1-8H/b17-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYSBPDRAFGGTR-FMQZQXMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)Br)C=NN3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=CC(=CC(=C2N=C1)Br)/C=N\N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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